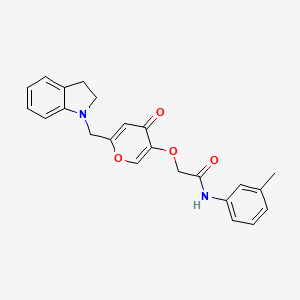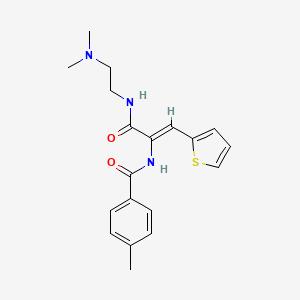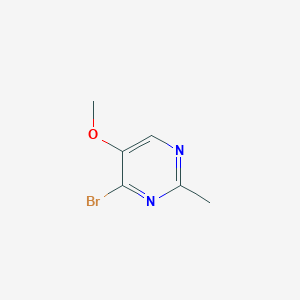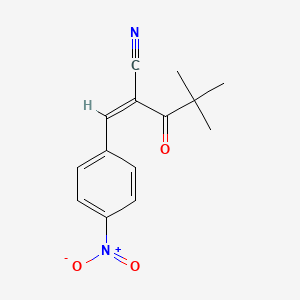
4-((2,4-difluorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as naphthyridines, which are polycyclic aromatic compounds containing a naphthyridine moiety . Naphthyridines are compounds containing a naphthyridine, which is a two ring system made up of two benzene rings joint together by a pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 2-aminothiazoles have been synthesized and characterized . The synthesis of these compounds often involves reactions with aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Similar compounds such as 2-amino-4-(2,4-difluorophenyl)thiazole have been characterized by FTIR and NMR .Applications De Recherche Scientifique
Antibacterial Agents
Several studies have investigated derivatives of naphthyridine compounds, highlighting their significant antibacterial activities. For instance, compounds synthesized with modifications at the 7-position of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids exhibited potent in vitro and in vivo antibacterial properties, suggesting their potential as antibacterial agents against a wide range of bacterial pathogens (Egawa et al., 1984), (Chu et al., 1986). Specifically, these studies demonstrate the structure-activity relationships critical for antibacterial efficacy, underscoring the importance of substituents at specific positions on the naphthyridine scaffold for enhancing antibacterial potency.
Chemical Synthesis and Modifications
Research has also explored the synthesis of naphthyridine derivatives and their applications in chemical synthesis. A novel method for synthesizing highly substituted 1,4-dihydro-1,8-naphthyridine-3-carboxamide derivatives through a one-pot, four-component reaction showcases the versatility of these compounds in organic synthesis (Shaabani et al., 2009). This highlights the naphthyridine scaffold's utility in generating diverse molecular architectures, which could be useful in various chemical and pharmaceutical applications.
Photophysical Studies
Some derivatives have been explored for their photophysical properties, indicating their potential use in developing fluorescent probes or materials with unique optical properties. For example, studies on fluorescent labeling of α-amino acids using naphthyridine derivatives reveal their capacity for serving as functional probes in biochemical and materials science research (Frade et al., 2007).
Propriétés
IUPAC Name |
4-(2,4-difluoroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O/c1-4-26(5-2)20(27)15-11-23-19-14(8-6-12(3)24-19)18(15)25-17-9-7-13(21)10-16(17)22/h6-11H,4-5H2,1-3H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVUDSKHMBAVQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=C(C=C(C=C3)F)F)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B3015223.png)

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3015225.png)

![N-[2-(2-bromophenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B3015227.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)



![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B3015239.png)

![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylidene)-1H-indene-1,3(2H)-dione](/img/structure/B3015243.png)